Cirsilineol

Immunology Inflammation Autoimmune Disease

Cirsilineol is a bioactive trimethoxyflavone (5,4′-dihydroxy-6,7,3′-trimethoxyflavone) with a unique substitution pattern that confers selective IFN-γ/STAT1/T-bet inhibition in CD4+ T cells at 1–10 μM. Unlike generic flavonoids, it provides a 15.7-fold cytotoxicity window between DU-145 prostate cancer cells (IC50 7 μM) and normal prostate epithelium (IC50 110 μM), plus 1.8× superior TRAIL sensitization in gastric cancer vs. bonanzin. For reproducible IBD, Th1-immunomodulation, or ROS-mediated lung cancer research, compound-specific procurement is essential—substituting luteolin, quercetin, or hispidulin will not replicate these outcomes.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 41365-32-6
Cat. No. B1669082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirsilineol
CAS41365-32-6
Synonyms4',5-dihydroxy-3',6,7-trimethoxy-flavone
4',5-dihydroxy-3',6,7-trimethoxyflavone
cirsilineol
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
InChIInChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
InChIKeyVKOSQMWSWLZQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cirsilineol (CAS 41365-32-6) for Immuno-Oncology and Inflammation Research: A Comparative Evidence Guide for Scientific Procurement


Cirsilineol is a naturally occurring trimethoxyflavone (4',5-dihydroxy-3',6,7-trimethoxyflavone) [1] with the CAS registry number 41365-32-6. This compound, isolated from various Artemisia species and other medicinal plants [2], selectively inhibits the IFN-γ/STAT1/T-bet signaling pathway in intestinal CD4+ T cells [3] and has demonstrated potent immunosuppressive, anti-proliferative, and anti-tumor properties .

Why Cirsilineol Cannot Be Substituted with Generic Flavonoids: Evidence of Structural Selectivity and Divergent Bioactivity


Although cirsilineol belongs to the flavone class and shares a core structure with many other plant-derived flavonoids, its specific pattern of hydroxyl and methoxy substitutions dictates a unique biological profile. Attempts to substitute cirsilineol with seemingly similar compounds like hispidulin, jaceosidin, or eupatilin are not scientifically justified due to significant differences in their in vitro potency and target selectivity [1]. For instance, the methylation state and position directly influence binding affinity to targets such as the GABA A-benzodiazepine receptor [2] and modulate the compound's ability to overcome TRAIL resistance in cancer cells [3]. These structural nuances translate into quantifiable differences in IC50 values and biological outcomes, making cirsilineol a distinct research tool rather than a generic, interchangeable flavonoid [4].

Quantitative Differentiation of Cirsilineol: A Comparative Data Guide for Informed Scientific Selection


Cirsilineol Exhibits Superior T Cell Proliferation Inhibition Compared to In-Class Flavones

In a direct comparative study of nine flavones isolated from Artemisia vestita, only cirsilineol, along with 6-methoxytricin and apigenin, significantly inhibited T cell proliferation and activation. This contrasts with other structurally related flavones from the same extract, including jaceosidin, which did not exhibit this significant inhibitory effect [1].

Immunology Inflammation Autoimmune Disease

Cirsilineol Shows Markedly Lower Affinity for GABA A-BZD Receptor than Hispidulin, Indicating Distinct CNS Profile

In a head-to-head comparison for binding affinity to the GABA A-benzodiazepine receptor, cirsilineol exhibited an IC50 of 100 μM, whereas hispidulin, a structurally similar flavone co-isolated from the same plant, demonstrated a 12.5-fold higher affinity with an IC50 of 8 μM [1].

Neuroscience GABA Receptor CNS Research

Cirsilineol Demonstrates Potent, Selective Cytotoxicity Against Prostate Cancer Cells

Cirsilineol showed a highly selective cytotoxic profile, with an IC50 of 7 μM against the DU-145 prostate cancer cell line, while exhibiting an IC50 of 110 μM against normal HPrEC prostate cells. This represents an over 16-fold higher concentration required to affect normal cells compared to cancer cells, indicating a favorable therapeutic window [1].

Cancer Research Oncology Prostate Cancer

Cirsilineol is a Poor Xanthine Oxidase Inhibitor, Unlike its Structural Analogs

In a comparative study of seven flavonoids from Artemisia asiatica, compounds such as eupatilin, hispidulin, and jaceosidin exhibited marked xanthine oxidase (XO) inhibition with IC50 values ranging from 1.33 to 6.13 μM. In contrast, cirsilineol showed no significant XO-inhibitory effect, indicating a clear lack of activity at this target [1].

Enzymology Gout Metabolic Disease

Cirsilineol Overcomes TRAIL Resistance in Gastric Cancer Cells More Potently than Bonanzin

In a screen for compounds that can overcome TRAIL resistance, a common barrier to apoptosis-inducing cancer therapies, cirsilineol exhibited an IC50 of 5.9 μM against the human gastric adenocarcinoma cell line AGS in the presence of TRAIL (100 ng/mL). This was nearly twice as potent as bonanzin, another active flavonoid from the same study, which had an IC50 of 10.7 μM [1].

Cancer Research Apoptosis Gastric Cancer

Cirsilineol Demonstrates Antithrombotic Efficacy Comparable to Rivaroxaban

Cirsilineol (CSL) was shown to have antithrombotic efficacy comparable to rivaroxaban, a clinically used direct Factor Xa (FXa) inhibitor. CSL inhibited the enzymatic activity of FXa and platelet aggregation in a manner similar to the positive control rivaroxaban [1]. This finding supports its potential as a lead compound in anticoagulation research.

Cardiovascular Research Thrombosis Drug Discovery

Validated Research Applications for Cirsilineol Based on Quantitative Evidence


Investigating IFN-γ/STAT1 Signaling in Inflammatory Bowel Disease (IBD) Models

Cirsilineol is a proven chemical probe for studies focused on the IFN-γ/STAT1/T-bet signaling axis in CD4+ T cells. Its demonstrated ability to significantly ameliorate TNBS-induced colitis in mice [1] and its selective inhibition of this pathway make it a superior choice over other non-selective flavonoids. It is specifically relevant for ex vivo and in vivo studies examining T-cell mediated inflammation [2].

Probing ROS-Mediated Apoptosis in Prostate and Lung Squamous Cell Carcinoma

Researchers investigating mitochondrial pathway apoptosis in cancer should consider cirsilineol. Its potent and selective cytotoxicity against prostate cancer DU-145 cells (IC50 = 7 μM) and its ability to induce ROS-mediated apoptosis in lung squamous cell carcinoma (NCI-H520) are well-documented [3]. This makes it a valuable tool for dissecting the mechanisms of ROS induction and caspase activation in these specific cancer types [4].

Exploring Novel Antithrombotic Mechanisms via Factor Xa Inhibition

Cirsilineol offers a novel chemical starting point for research into Factor Xa inhibition and antiplatelet aggregation. Studies have demonstrated its antithrombotic efficacy is comparable to rivaroxaban in preclinical models [5]. This is a unique, non-canonical activity for a flavone, making it a compelling subject for medicinal chemistry and cardiovascular pharmacology research aimed at discovering new anticoagulant leads.

Chemical Biology Studies on TRAIL Resistance in Gastric Adenocarcinoma

For research aimed at overcoming TRAIL resistance in cancer, cirsilineol is a potent chemical tool. It demonstrated an IC50 of 5.9 μM in sensitizing TRAIL-resistant AGS gastric cancer cells, outperforming the related flavonoid bonanzin [6]. This specific application leverages its unique ability to potentiate death receptor-mediated apoptosis, a focus distinct from its direct cytotoxic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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